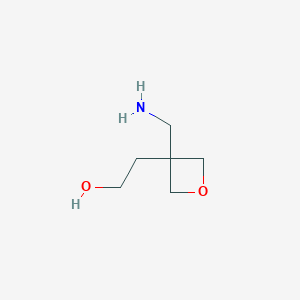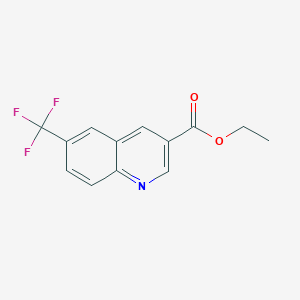
6-(三氟甲基)喹啉-3-羧酸乙酯
描述
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is a chemical compound . It’s a derivative of quinoline, which is a heterocyclic compound with a wide range of applications in medicinal chemistry . Quinoline derivatives have been reported to possess antiseptic, antipyretic, and antiperiodic action .
Synthesis Analysis
The synthesis of similar compounds, such as ethyl-2-chloroquinoline-3-carboxylates, has been achieved from o-aminobenzophenones in two steps. Initially, the ethyl-2-oxoquinoline-3-carboxylates were obtained by base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate. The 2-chloroquinoline-3-carboxylates were then obtained by the reaction with POCl3 .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by FTIR, mass, and 1H-NMR spectroscopic techniques . The HRMS of compounds showed a molecular ion peak M+ in the positive mode .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include base-catalyzed Friedlander condensations of o-aminobenzophenones and diethylmalonate, followed by a reaction with POCl3 .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as Ethyl 4-hydroxy-6-(trifluoromethyl)quinoline-3-carboxylate, include a boiling point of 351.8°C at 760 mmHg .科学研究应用
- 三氟甲磺酸锂(LiOTf)已被用作喹啉合成的催化剂。 它有效地促进了反应,以高收率得到所需的产物 .
药物化学
工业化学
催化与绿色合成
总之,该化合物的应用涵盖药物化学、合成有机化学、工业过程、催化和药物发现。其独特的性质使其成为进一步研究和开发的迷人课题。 🌟
作用机制
Target of Action
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate, a derivative of quinoline, has been found to exhibit cytotoxic activity against various cancer cell lines . Quinoline derivatives are known for their wide range of biological activities, including antimalarial, antibacterial, antifungal, antimicrobial, inhibiting agents, and anticancer properties .
Mode of Action
The compound’s mode of action is primarily through its antiproliferative activity, which is achieved by inhibiting various enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases . These enzymes play crucial roles in DNA replication and cell division, and their inhibition can lead to the death of cancer cells .
Biochemical Pathways
Given its inhibitory effects on key enzymes involved in dna replication and cell division, it’s likely that the compound affects pathways related to these processes .
Pharmacokinetics
The compound’s molecular weight (26922 g/mol) and its physical properties such as boiling point (3489°C at 760 mmHg) and vapor pressure (489E-05mmHg at 25°C) suggest that it may have good bioavailability .
Result of Action
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line . This suggests that the compound’s action results in the death of these cancer cells.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s stability might be affected by temperature, as suggested by its melting point of >300°C . .
安全和危害
For similar compounds, hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P264 (wash hands thoroughly after handling), P271 (use only outdoors or in a well-ventilated area), P280 (wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
未来方向
While specific future directions for Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate are not mentioned in the available data, research into quinoline derivatives continues due to their wide range of applications in medicinal chemistry . The search continues to find a better and improved methodology for the preparation of these important quinolines .
生化分析
Biochemical Properties
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit moderate cytotoxic activity against cancer cell lines such as MCF-7 mammary gland cancer cells and HePG2 hepatocellular carcinoma cells . The compound’s interactions with these cells suggest that it may inhibit certain enzymes or proteins involved in cell proliferation and survival.
Cellular Effects
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound exhibits cytotoxic effects on cancer cell lines, indicating its potential to disrupt cell signaling pathways that regulate cell growth and division . Additionally, it may alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate involves several key interactions at the molecular level. The compound is known to bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it may inhibit topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, the compound’s trifluoromethyl group may enhance its binding affinity to target proteins, increasing its efficacy.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound may also lead to adaptive cellular responses, altering its initial effects.
Dosage Effects in Animal Models
The effects of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth. At higher doses, it may cause toxic or adverse effects, including damage to healthy tissues . Understanding the dosage-dependent effects is crucial for determining the compound’s therapeutic window and safety profile.
Metabolic Pathways
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo biotransformation, leading to the formation of metabolites that can influence its biological activity . Additionally, it may affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within cells can influence its efficacy and toxicity. Understanding these processes is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)9-5-8-6-10(13(14,15)16)3-4-11(8)17-7-9/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRJWXJLZVCUHGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20855852 | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71083-15-3 | |
| Record name | Ethyl 6-(trifluoromethyl)-3-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71083-15-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-(trifluoromethyl)quinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20855852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



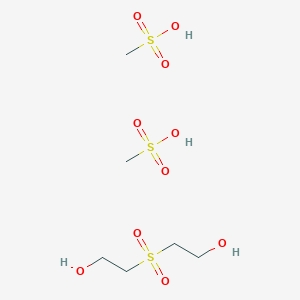




![3-Chloro-4-[4-(trifluoromethoxy)phenoxy]aniline](/img/structure/B1401536.png)

![[3-Chloro-4-(hexyloxy)phenyl]acetic acid](/img/structure/B1401539.png)
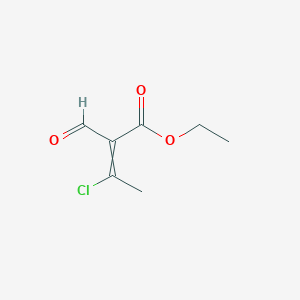

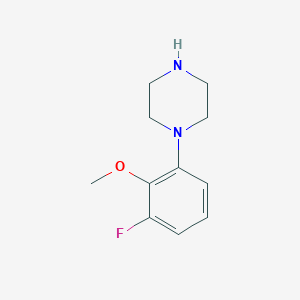

![4-[(2,6-Difluorophenyl)methoxy]-3-methoxybenzaldehyde](/img/structure/B1401548.png)
